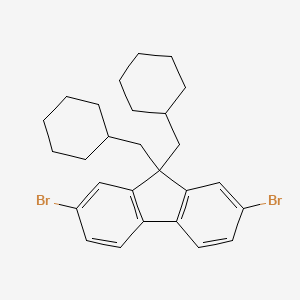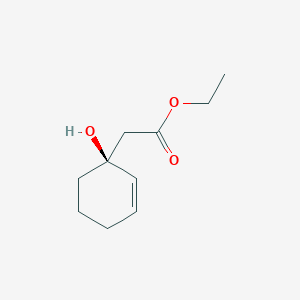![molecular formula C18H29N3O2 B12571026 N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide CAS No. 185347-50-6](/img/structure/B12571026.png)
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a propyl chain, and a phenyl ring attached to an oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzylamine with 3-diethylaminopropylamine in the presence of a suitable catalyst to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with 3-oxobutanoyl chloride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxobutanamide moiety to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral drug development and nucleic acid research.
Uniqueness
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a diethylamino group, a propyl chain, and an oxobutanamide moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
185347-50-6 |
|---|---|
Formule moléculaire |
C18H29N3O2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[4-[[3-(diethylamino)propylamino]methyl]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H29N3O2/c1-4-21(5-2)12-6-11-19-14-16-7-9-17(10-8-16)20-18(23)13-15(3)22/h7-10,19H,4-6,11-14H2,1-3H3,(H,20,23) |
Clé InChI |
XBYZAWWIIPKLON-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNCC1=CC=C(C=C1)NC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

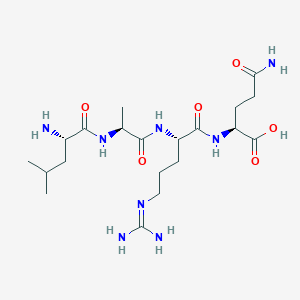
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
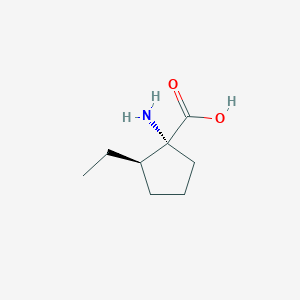
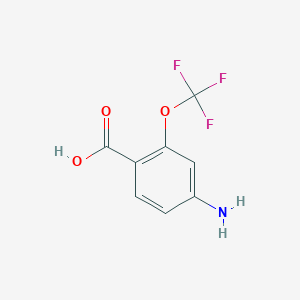
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
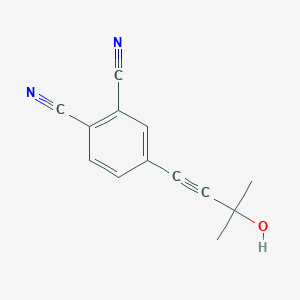
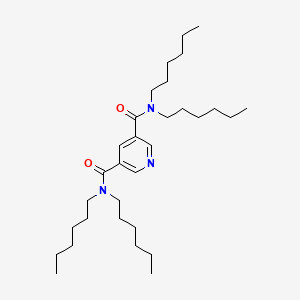
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
